Synthesis and Characterization of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide
Synthesis and Characterization of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed methodology for the synthesis and comprehensive characterization of the novel compound, 2-Morpholin-4-yl-8-nitroquinoline. Quinoline derivatives are a significant class of heterocyclic compounds that are foundational in the development of therapeutic agents due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a morpholine moiety and a nitro group to the quinoline scaffold is of considerable interest for potentially modulating its physicochemical properties and biological efficacy. This document provides detailed, step-by-step protocols for the synthesis via nucleophilic aromatic substitution, purification, and structural elucidation of the title compound using modern spectroscopic techniques. All quantitative data are presented in a structured format for clarity and ease of comparison.
Proposed Synthesis
The synthesis of 2-Morpholin-4-yl-8-nitroquinoline is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an activated aromatic ring by a nucleophile.[4][5][6] In this proposed synthesis, the commercially available 2-chloro-8-nitroquinoline serves as the electrophilic substrate, and morpholine acts as the nucleophile. The nitro group at the 8-position helps to activate the quinoline ring system for nucleophilic attack at the 2-position.
Reaction Scheme
Caption: Proposed synthesis of 2-Morpholin-4-yl-8-nitroquinoline.
Experimental Protocol: Synthesis
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-8-nitroquinoline (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) as a base.
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Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or ethanol (approximately 20-30 mL).
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Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-6 hours.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (2-chloro-8-nitroquinoline) spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water (approx. 100 mL) to precipitate the crude product.
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Purification:
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Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Morpholin-4-yl-8-nitroquinoline.
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Drying and Yield Calculation: Dry the purified product in a vacuum oven. Record the final weight and calculate the percentage yield.
Characterization
The structural identity and purity of the synthesized 2-Morpholin-4-yl-8-nitroquinoline should be confirmed using a combination of chromatographic and spectroscopic methods.
Experimental Protocols: Characterization
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Thin Layer Chromatography (TLC):
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Dissolve a small amount of the product in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a silica gel TLC plate.
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Develop the plate in a chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexane).
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Visualize the spots under UV light (254 nm).
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Calculate the Rf value.
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Melting Point:
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Place a small amount of the dried, crystalline product into a capillary tube.
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Determine the melting point range using a standard melting point apparatus.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve approximately 10-15 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
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Acquire ¹H NMR and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
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Infrared (IR) Spectroscopy:
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Obtain the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum in the range of 4000-400 cm-1.
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Mass Spectrometry (MS):
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Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion.
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Data Presentation
The following table summarizes the predicted quantitative data for 2-Morpholin-4-yl-8-nitroquinoline based on the analysis of structurally similar compounds.
| Parameter | Predicted Value |
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.26 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 140 - 150 °C (Predicted range) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10-8.00 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 3.95-3.85 (t, 4H, -O-CH₂-), 3.75-3.65 (t, 4H, -N-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.5 (C2), 148.0 (C8a), 145.0 (C8), 138.0 (C4), 130.0 (C6), 125.0 (C5), 123.0 (C7), 118.0 (C4a), 110.0 (C3), 66.5 (-O-CH₂-), 45.0 (-N-CH₂-) |
| IR (ATR, cm⁻¹) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1590 (C=N stretch), 1520 & 1340 (Asymmetric & Symmetric NO₂ stretch), 1250 (Ar-N stretch), 1115 (C-O-C stretch) |
| Mass Spec (ESI+) | m/z: 260.10 [M+H]⁺ |
Visualization of Workflows
Synthetic Workflow
Caption: A typical workflow for the synthesis of the target compound.
Characterization Workflow
Caption: A standard workflow for the characterization of a new compound.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 2-Morpholin-4-yl-8-nitroquinoline. The proposed synthetic route is based on well-established nucleophilic aromatic substitution chemistry, which is expected to be efficient for this transformation. The detailed characterization protocols will allow for unambiguous confirmation of the structure and purity of the final compound. The successful synthesis of this and related novel quinoline derivatives could provide valuable candidates for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases. Future work should focus on the in-vitro biological evaluation of this compound against various cell lines and microbial strains.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Nucleophilic Substitution [fishersci.se]
- 6. chem.libretexts.org [chem.libretexts.org]
